Indium IN-111 chloride

Description

Properties

Key on ui mechanism of action |

Indium In-111 Chloride is a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint and Zevalin. Its mechanism of action is related to the final product and not specific to Indium In-111 Chloride alone |

|---|---|

CAS No. |

50800-85-6 |

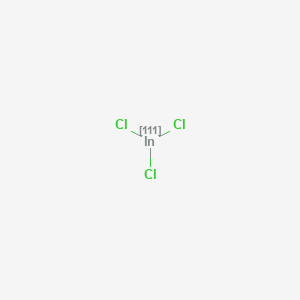

Molecular Formula |

Cl3In |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

trichloro(111In)indigane |

InChI |

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3/i;;;1-4 |

InChI Key |

PSCMQHVBLHHWTO-FZTWWWDYSA-K |

Isomeric SMILES |

Cl[111In](Cl)Cl |

Canonical SMILES |

Cl[In](Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Indium-111 Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Indium-111 (¹¹¹In) chloride, a crucial radionuclide in medical imaging and drug development. This document details its physical half-life, decay scheme, and the experimental methodologies used to characterize these fundamental attributes.

Quantitative Data Summary

The essential physical characteristics of Indium-111 are summarized in the tables below for ease of reference and comparison.

Table 1: Physical Properties of Indium-111

| Parameter | Value | Units |

| Physical Half-Life | 2.8048[1] | Days |

| 67.32[2] | Hours | |

| Decay Mode | Electron Capture[1][3] | - |

| Daughter Nuclide | Cadmium-111 (¹¹¹Cd) (Stable)[1][4] | - |

| Decay Energy (Q-value) | 0.862[1] | MeV |

Table 2: Principal Photon Emissions of Indium-111

| Emission Type | Energy (keV) | Abundance (%) |

| Gamma (γ) | 171.3[1] | 91[1] |

| Gamma (γ) | 245.4[1] | 94[1] |

| X-ray | ~23[3] | - |

Indium-111 Decay Scheme

Indium-111 undergoes radioactive decay exclusively through electron capture. In this process, an inner atomic electron is captured by the nucleus, transforming a proton into a neutron. This results in the transmutation of Indium-111 to Cadmium-111. The decay proceeds to an excited state of Cadmium-111, which then de-excites by emitting gamma photons at two principal energies.

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the physical half-life and the characterization of the decay scheme of Indium-111.

The physical half-life of Indium-111 is determined by measuring the decrease in its activity over a period of time using gamma-ray spectrometry.

Objective: To accurately measure the physical half-life of Indium-111.

Materials and Equipment:

-

Indium-111 chloride solution of known initial activity.

-

High-purity germanium (HPGe) detector or a sodium iodide (NaI) scintillation detector.

-

Multichannel analyzer (MCA).

-

Lead shielding for the detector.

-

Calibrated radioactive sources for energy and efficiency calibration.

-

Precision balance.

-

Volumetric flasks and pipettes.

Experimental Workflow:

Procedure:

-

System Calibration: Calibrate the gamma-ray spectrometer for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and emission probabilities.

-

Source Preparation: Prepare a sample of Indium-111 chloride with an activity level suitable for the detector system. The source should be in a reproducible geometry to ensure consistent counting efficiency.

-

Data Acquisition:

-

Place the Indium-111 source at a fixed and reproducible distance from the detector.

-

Acquire a gamma-ray spectrum for a predetermined counting time. The counting time should be short relative to the half-life of Indium-111 to minimize decay during the measurement.

-

Record the net counts in the full-energy peaks corresponding to the 171.3 keV and 245.4 keV gamma rays.

-

-

Repeat Measurements: Repeat the data acquisition at regular time intervals (e.g., every 12 or 24 hours) for a duration of at least three to five half-lives.

-

Data Analysis:

-

For each measurement, correct the recorded counts for background radiation and detector dead time.

-

Plot the natural logarithm of the corrected net counts versus time.

-

The data points should form a straight line, confirming first-order decay kinetics.[5]

-

Perform a linear regression on the data. The slope of the line is equal to the negative of the decay constant (λ).[5]

-

Calculate the half-life (T1/2) using the formula: T1/2 = ln(2) / λ.

-

The decay scheme of Indium-111 is characterized by identifying the mode of decay and measuring the energies and intensities of the emitted radiations. This is typically achieved using a combination of gamma-ray spectroscopy and coincidence counting techniques.

Objective: To confirm the decay mode and characterize the gamma-ray emissions of Indium-111.

Materials and Equipment:

-

Indium-111 chloride source.

-

Two or more gamma-ray detectors (e.g., HPGe or NaI(Tl)).

-

Coincidence counting electronics (e.g., timing single-channel analyzers, time-to-amplitude converter, multichannel analyzer).

-

Data acquisition system.

-

Lead shielding.

Experimental Workflow:

Procedure:

-

Singles Gamma-Ray Spectroscopy:

-

Acquire a high-resolution gamma-ray spectrum of the Indium-111 source using a calibrated HPGe detector.

-

Identify the energies of the prominent photopeaks. For Indium-111, these will be at 171.3 keV and 245.4 keV.[1]

-

Determine the relative intensities of these gamma rays by calculating the net area under each photopeak and correcting for the detector's efficiency at that energy.

-

-

Gamma-Gamma Coincidence Spectroscopy:

-

Position the Indium-111 source between two gamma-ray detectors.

-

Set up the coincidence electronics to record events that occur in both detectors within a very short time window.

-

Gating on the 171.3 keV peak: Set an energy gate in one detector to select only events corresponding to the 171.3 keV gamma ray. Acquire a spectrum from the second detector that is in coincidence with these gated events. The presence of the 245.4 keV peak in the coincidence spectrum would indicate that these two gamma rays are in cascade.

-

Gating on the 245.4 keV peak: Similarly, set an energy gate on the 245.4 keV peak in one detector and acquire the coincidence spectrum from the other.

-

-

Decay Scheme Construction:

-

The absence of beta particles (which would be detected by other means, such as a plastic scintillator) and the presence of characteristic X-rays of Cadmium confirm decay by electron capture.[3]

-

The coincidence measurements establish the cascade relationship between the emitted gamma rays.

-

Based on the measured energies and their cascade relationship, the energy levels of the daughter nucleus (Cadmium-111) can be deduced, allowing for the construction of the decay scheme.[6]

-

References

A Technical Guide to Indium-111 Gamma Photon Energy for SPECT Imaging

This technical guide provides a comprehensive overview of the radionuclide Indium-111 (B102479) (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT) imaging. Tailored for researchers, scientists, and drug development professionals, this document details the physical properties of ¹¹¹In, principles of SPECT imaging, experimental protocols, and the challenges associated with quantitative analysis.

Core Radionuclide Properties of Indium-111

Indium-111 is a cyclotron-produced radionuclide that decays via electron capture to stable Cadmium-111 (¹¹¹Cd) with a physical half-life of 2.8 days.[1][2][3][4] This half-life is well-suited for radiolabeling molecules like antibodies or peptides, which may require several days to achieve optimal target-to-background ratios in vivo.[2] The decay process results in the emission of two principal gamma photons that are ideal for SPECT imaging.[1][2]

The key physical characteristics of Indium-111 are summarized in the table below.

| Property | Value |

| Half-Life | 2.8048 days |

| Decay Mode | Electron Capture (EC)[1][3][5][6] |

| Daughter Nuclide | Cadmium-111 (Stable)[1][3] |

| Principal Gamma Photon 1 | 171.3 keV (91% abundance)[1][2][6] |

| Principal Gamma Photon 2 | 245.4 keV (94% abundance)[1][2][6] |

| Other Emissions | ~23 keV X-rays[6] |

The decay of ¹¹¹In involves the capture of an orbital electron, leading to an excited state of ¹¹¹Cd, which then de-excites by emitting gamma photons.

Diagram 1: Simplified decay scheme of Indium-111.

Principles of Indium-111 SPECT Imaging

The dual photon emissions of ¹¹¹In are leveraged in SPECT imaging by setting two distinct energy windows centered around 171 keV and 245 keV.[4][7] This allows for the collection of a higher number of photons, which can improve image quality.[7] However, accurate and quantitative ¹¹¹In SPECT imaging presents unique challenges.

Key Challenges:

-

Photon Scatter: Photons emitted from the source can scatter within the patient's body, losing energy and being detected at incorrect locations and energies.[4]

-

Down-scatter: A significant challenge for ¹¹¹In is the down-scatter of the higher-energy 245 keV photons, which can lose energy and be incorrectly counted within the lower 171 keV energy window.[8][9] This "cross-talk" complicates quantification.[9]

-

Attenuation: Photons are attenuated (absorbed or scattered) by tissue, leading to an underestimation of activity, particularly for deeper sources. Non-uniform attenuation correction, often using a CT-based map, is crucial for quantitative accuracy.[7]

A typical SPECT acquisition protocol involves carefully selected parameters to optimize image quality.

| Parameter | Typical Value / Setting | Rationale / Notes |

| Energy Window 1 | 154–188 keV (20% window centered at 171 keV)[4] | Captures the primary lower-energy photons. |

| Energy Window 2 | 221–269 keV (20% window centered at 245 keV)[4] | Captures the primary higher-energy photons. |

| Collimator | Medium-Energy (MEGP) or High-Energy (HEGP) | Required due to the 245 keV photons, which can penetrate the septa of Low-Energy collimators. |

| Acquisition Mode | 360° rotation, 128 views[10] | Provides sufficient angular sampling for tomographic reconstruction. |

| Matrix Size | 64x64 or 128x128[4][10] | Determines the spatial resolution of the resulting images. |

| Reconstruction | OSEM (Ordered Subsets Expectation Maximization)[8][11] | Iterative reconstruction methods are often superior to filtered back-projection for reducing noise and incorporating corrections. |

The overall workflow for SPECT imaging is a multi-step process from administration to final analysis.

Diagram 2: Generalized workflow for quantitative SPECT imaging.

Methodologies and Experimental Protocols

Accurate quantification with ¹¹¹In SPECT requires rigorous validation, often involving phantom studies and pre-clinical imaging.

This protocol describes a general method for assessing the accuracy of ¹¹¹In SPECT quantification using a physical phantom.

-

Phantom Preparation:

-

Use an elliptical or cylindrical phantom that mimics the torso.[8][9]

-

Insert several hollow spheres of various known diameters (e.g., >15 mm) into the phantom.[12]

-

Fill the spheres with a known activity concentration of ¹¹¹In.

-

Fill the main compartment of the phantom with a lower, known background activity concentration of ¹¹¹In to simulate different target-to-background ratios (e.g., 2:1 to 8:1).[8]

-

-

SPECT/CT Acquisition:

-

Acquire CT scans of the phantom to generate an accurate attenuation map.

-

Perform a SPECT acquisition using a dual-energy window protocol with a medium-energy collimator.

-

Acquire data over 360° with at least 120 projections.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) that incorporates corrections for attenuation (using the CT map), scatter, and down-scatter.

-

Draw volumes of interest (VOIs) on the reconstructed images corresponding to the locations of the spheres.

-

Calculate the activity concentration within each sphere's VOI.

-

-

Validation:

-

Compare the SPECT-derived activity concentrations to the known, true concentrations in the spheres to calculate the percent error and assess quantitative accuracy.[12]

-

This protocol outlines the steps for labeling a targeting molecule (e.g., a peptide or antibody) with ¹¹¹In.

-

Reagent Preparation:

-

Obtain sterile, high-purity ¹¹¹In in the form of Indium(III) chloride (¹¹¹InCl₃).[1][5]

-

Prepare the targeting molecule conjugated to a chelator (e.g., DTPA) in a suitable buffer (e.g., ammonium (B1175870) acetate).

-

-

Radiolabeling Reaction:

-

Add a defined amount of ¹¹¹InCl₃ to the chelator-conjugated molecule.

-

Incubate the reaction mixture at a specified temperature (e.g., 80°C) for a set time (e.g., 60 minutes).[5]

-

-

Quality Control (QC):

-

Radiochemical Purity: Determine the percentage of ¹¹¹In successfully bound to the targeting molecule using methods like radio-TLC or radio-HPLC. A purity of >95% is typically required.[5]

-

Stability: Test the stability of the final radiolabeled product over time in saline and in the presence of human serum at 37°C.[13]

-

Radionuclidic Purity: Confirm the identity of the radionuclide and the absence of contaminants by checking for the characteristic 171 keV and 245 keV photopeaks using a gamma spectrometer.[5]

-

-

Final Formulation:

-

Once QC criteria are met, formulate the product in a sterile, pyrogen-free solution for administration.

-

Diagram 3: Workflow for radiopharmaceutical labeling and quality control.

References

- 1. Indium-111 - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Indium-111 - isotopic data and properties [chemlin.org]

- 4. Assessment of Four Scatter Correction Methods in In-111 SPECT Imaging: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 111In-labeled porphyrins for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gla.ac.uk [gla.ac.uk]

- 7. Quantitative SPECT imaging with indium-111 | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative SPECT for indium-111-labeled antibodies in the livers of beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. scribd.com [scribd.com]

- 13. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00164K [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Properties of Indium (111In) Trichloride Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Indium (111In) trichloride (B1173362) solution, a critical starting material in the formulation of radiopharmaceuticals. The information is curated for researchers, scientists, and drug development professionals to ensure a thorough understanding of its characteristics for effective and safe utilization in clinical and research settings.

Physicochemical and Radiochemical Properties

Indium (111In) trichloride is a sterile, pyrogen-free solution of radioactive indium in the form of indium (III) chloride in dilute hydrochloric acid.[1][2] It is a clear, colorless solution primarily used for the in-vitro radiolabeling of molecules, such as monoclonal antibodies and peptides, for diagnostic imaging and therapeutic applications.[3] The final pharmacokinetic properties of the administered radiopharmaceutical are dependent on the molecule being labeled.[4]

Physical and Radioactive Properties

Indium-111 is a radioisotope of indium that decays by electron capture to stable cadmium-111, with a physical half-life of approximately 2.8 days (67.3 hours).[3][5] This half-life is advantageous for medical imaging as it allows sufficient time for imaging studies without exposing patients to excessive radiation.[3] The decay process results in the emission of gamma radiation and X-rays, which are detectable by gamma cameras for imaging purposes.[3][6]

Table 1: Key Physical and Radioactive Properties of Indium-111

| Property | Value(s) |

| Half-Life | 2.80 days (67.3 hours)[3] |

| Decay Mode | Electron Capture[3] |

| Principal Gamma Emissions | 171.3 keV (91% abundance), 245.4 keV (94% abundance)[4][5] |

| Principal X-ray Emission | 23 keV[4] |

| Specific Gamma Ray Constant | 3.21 R/mCi-hr at 1 cm[3] |

| Half Value Layer (Lead) | 0.026 cm[3] |

Chemical Specifications

The chemical composition and purity of the Indium (111In) trichloride solution are critical for successful radiolabeling and to minimize potential toxicity. The solution is typically supplied in 0.04 M to 0.05 N hydrochloric acid.[7][8]

Table 2: Chemical Specifications of Indium (111In) Trichloride Solution

| Parameter | Specification |

| Chemical Form | Indium chloride (InCl₃) in dilute HCl[8] |

| Appearance | Clear, colorless solution |

| pH | 1.1 - 1.4[3] |

| Specific Activity | ≥ 1.85 GBq/µg (≥ 50 mCi/µg) of indium[1] |

| Activity Concentration | ≥ 370 MBq/mL (≥ 10 mCi/mL)[3] |

| Radiochemical Purity | ≥ 95% as ionic In³⁺[2] |

| Radionuclidic Purity | At calibration: ≥ 99.925% ¹¹¹In, ≤ 0.075% ¹¹⁴ᵐIn and ⁶⁵Zn combined. At expiration: ≥ 99.85% ¹¹¹In, ≤ 0.15% ¹¹⁴ᵐIn and ⁶⁵Zn combined.[2] |

| Metallic Impurities | Fe, Cd, Cu, Pb, Zn, Ni each ≤ 100 nanograms/mCi. Sum of individual impurity ratios for Cu, Fe, Cd, Pb, Zn, Ni, and Hg not more than 0.60 ppm.[2][8] |

Experimental Protocols for Quality Control

Rigorous quality control testing is essential to ensure the safety and efficacy of Indium (111In) trichloride solution for radiolabeling. The following are detailed methodologies for key experiments.

Determination of Radiochemical Purity by Paper Chromatography

This method determines the percentage of indium present in its desired ionic form (In³⁺).

Materials:

-

Indium (111In) trichloride solution (test sample)

-

Whatman No. 1 paper strip (or equivalent)

-

0.04 M Hydrochloric acid

-

0.5 N Sodium carbonate

-

1 M Sodium chloride (eluent)

-

Polypropylene (B1209903) pipette tips

-

Chromatography jar

-

Radiometric scanner

Procedure:

-

Prepare the test specimen by diluting approximately 50 µL of the Indium (111In) trichloride solution in 1 mL of 0.04 M hydrochloric acid. Use pre-washed polypropylene tips for all liquid handling.[9]

-

On a Whatman No. 1 paper strip, draw a starting line approximately 10 cm from one end.[9]

-

Spot 10 µL of 0.5 N sodium carbonate onto the starting line.[9]

-

Apply 2 µL of the prepared test specimen directly onto the sodium carbonate spot.[9]

-

Allow the spotted strip to air-dry completely.[9]

-

Place the dried strip in a chromatography jar containing 1 M sodium chloride as the eluent, ensuring the starting spot is above the solvent level.[9]

-

Allow the solvent to migrate up the strip (downward elution).[9]

-

Once the solvent front has reached a sufficient distance, remove the strip and allow it to air-dry.[9]

-

Scan the strip using a suitable radiometric scanner to determine the distribution of radioactivity. The ionic indium chloride (In³⁺) will remain at the origin (Rf = 0), while other forms will migrate with the solvent front.[9]

-

Calculate the percentage of radiochemical purity by dividing the radioactivity at the origin by the total radioactivity on the strip and multiplying by 100. The specification is typically not less than 95%.[9]

Radionuclide Identification and Purity by Gamma-Ray Spectrometry

This procedure identifies and quantifies the presence of Indium-111 and any gamma-emitting radionuclidic impurities.

Materials:

-

Indium (111In) trichloride solution

-

High-resolution gamma-ray spectrometer with a germanium detector

-

Appropriate calibration sources

Procedure:

-

Place a sample of the Indium (111In) trichloride solution in a suitable counting vial.

-

Acquire a gamma-ray spectrum of the sample using the calibrated spectrometer.

-

Identify the characteristic photopeaks of Indium-111 at 171.3 keV and 245.4 keV.[10]

-

Examine the spectrum for the presence of photopeaks corresponding to potential radionuclidic impurities, such as Indium-114m (prominent photopeaks at 0.66 and 0.91 MeV) and Zinc-65 (prominent photopeak at 1.116 MeV).[1][9]

-

Quantify the activity of each identified radionuclide based on its photopeak area, detector efficiency, and emission probability.

-

Calculate the radionuclidic purity by expressing the activity of Indium-111 as a percentage of the total activity. The limits for impurities like ¹¹⁰ᵐIn and ¹¹⁴ᵐIn are typically specified as kBq per MBq of ¹¹¹In.[9]

Determination of Metallic Impurities by Atomic Absorption Spectroscopy

This technique is used to quantify the concentration of non-radioactive metallic impurities.

Materials:

-

Indium (111In) trichloride solution

-

Atomic Absorption Spectrometer (AAS) with a graphite (B72142) furnace or flame atomizer

-

Certified standard solutions for each metal of interest (e.g., Fe, Cd, Cu, Pb, Zn, Ni)

-

High-purity water and acids for dilution and matrix matching

Procedure:

-

Sample Preparation: Prepare a test solution by accurately diluting a known volume of the Indium (111In) trichloride solution with high-purity water or a suitable dilute acid to a final volume. The dilution factor should be chosen to bring the expected impurity concentrations within the linear range of the instrument.

-

Standard Preparation: Prepare a series of calibration standards by diluting the certified standard solutions of each metal to cover a range of concentrations that bracket the expected sample concentrations. These standards should be matrix-matched to the sample solution (i.e., contain the same concentration of hydrochloric acid).

-

Instrument Setup: Set up the AAS instrument according to the manufacturer's instructions for the specific element being analyzed. This includes selecting the appropriate hollow cathode lamp, wavelength, and atomizer conditions (e.g., furnace temperature program or flame gas flows).

-

Measurement: Aspirate or inject the blank, standards, and the prepared test solution into the atomizer and record the absorbance for each.

-

Quantification: Generate a calibration curve by plotting the absorbance of the standards versus their known concentrations. Determine the concentration of each metallic impurity in the test solution from the calibration curve.

-

Calculation: Calculate the concentration of each impurity in the original Indium (111In) trichloride solution, taking into account the dilution factor. Compare the results to the specified limits.

Workflow and Pathway Visualizations

Generalized Workflow for Radiolabeling a Monoclonal Antibody

The primary application of Indium (111In) trichloride solution is in the radiolabeling of targeting molecules. The following diagram illustrates a typical workflow for labeling a monoclonal antibody.

References

- 1. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indium In 111 Chloride Solution [doi.usp.org]

- 3. openmedscience.com [openmedscience.com]

- 4. Methods for radiolabelling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indium-111 - Wikipedia [en.wikipedia.org]

- 6. gla.ac.uk [gla.ac.uk]

- 7. ujms.net [ujms.net]

- 8. cdn.ymaws.com [cdn.ymaws.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. ehs.stanford.edu [ehs.stanford.edu]

Production of Carrier-Free Indium-111 Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium-111 (¹¹¹In), a gamma-emitting radionuclide with a half-life of 2.8 days, is a critical component in diagnostic nuclear medicine.[1] Its utility lies in the radiolabeling of molecules and cells for single-photon emission computed tomography (SPECT) imaging. The production of high-purity, carrier-free ¹¹¹In chloride is paramount for successful radiopharmaceutical preparation, ensuring high specific activity and minimizing toxicity. This technical guide provides an in-depth overview of the cyclotron-based production of carrier-free ¹¹¹In chloride, focusing on the proton irradiation of enriched cadmium-112 targets. It details the experimental protocols for target preparation, irradiation, chemical separation, and quality control, presenting quantitative data in a structured format for clarity and comparison.

Introduction

Indium-111 is widely used for radiolabeling various biomolecules, including antibodies and peptides, for diagnostic imaging applications.[1] The production of carrier-free ¹¹¹In is essential to achieve the high specific activity required for labeling these molecules without altering their biological properties. The most common and efficient production method involves the proton bombardment of highly enriched cadmium-112 (¹¹²Cd) in a cyclotron, inducing the ¹¹²Cd(p,2n)¹¹¹In nuclear reaction.[1][2] This process is favored as it yields a high level of radionuclide purity.[1]

This guide will cover the critical stages of ¹¹¹InCl₃ production:

-

Target Preparation: Electrodeposition of enriched ¹¹²Cd onto a suitable backing.

-

Cyclotron Irradiation: Proton bombardment of the ¹¹²Cd target.

-

Chemical Separation: Isolation and purification of ¹¹¹In from the irradiated target material.

-

Quality Control: Ensuring the final product meets stringent pharmaceutical standards.

Production Pathway and Principles

The primary nuclear reaction for the production of ¹¹¹In is:

¹¹²Cd + p → ¹¹¹In + 2n

This reaction involves bombarding a target enriched in ¹¹²Cd with a proton beam. The optimal proton energy for this reaction is typically in the range of 20-22 MeV, which maximizes the production yield of ¹¹¹In while minimizing the formation of radionuclidic impurities.[2]

The overall production workflow can be visualized as follows:

Experimental Protocols

Target Preparation: Electrodeposition of Enriched Cadmium-112

The preparation of a uniform and stable target is crucial for efficient irradiation and subsequent chemical processing. Electrodeposition of enriched ¹¹²Cd onto a high-purity copper or gold backing is a common method.

Materials and Equipment:

-

Enriched ¹¹²CdO or ¹¹²CdCl₂

-

High-purity copper or gold substrate (backing)

-

Electrodeposition cell

-

DC power supply

-

Reference electrode (e.g., Ag/AgCl)

-

Anode (e.g., platinum)

-

Electrolyte solution (e.g., ammonium (B1175870) sulfate (B86663) or sulfuric acid based)

-

Magnetic stirrer and hot plate

Detailed Protocol:

-

Substrate Preparation: The copper or gold substrate is meticulously cleaned by degreasing with acetone, followed by etching in a dilute acid solution to ensure a pristine surface for deposition.

-

Electrolyte Preparation: A typical electrolyte solution consists of a dissolved salt of the enriched cadmium in an acidic medium. The pH and composition of the electrolyte are critical for achieving a smooth and adherent deposit.

-

Electrodeposition Process:

-

The cleaned substrate is mounted as the cathode in the electrodeposition cell.

-

The platinum anode is placed parallel to the cathode.

-

The cell is filled with the prepared electrolyte solution containing the enriched ¹¹²Cd.

-

A constant DC current or potential is applied. The current density is a critical parameter and is typically optimized to achieve a dense and uniform cadmium layer. The process is often carried out with gentle stirring and at a controlled temperature.

-

-

Target Finishing: After deposition to the desired thickness, the target is rinsed with deionized water, dried, and weighed to determine the amount of deposited ¹¹²Cd.

Cyclotron Irradiation

The prepared ¹¹²Cd target is mounted in a target holder for irradiation in a medical cyclotron.

Irradiation Parameters:

-

Proton Energy: Typically between 15 and 25 MeV. The energy is chosen to maximize the ¹¹²Cd(p,2n)¹¹¹In reaction cross-section while minimizing competing reactions that produce impurities.

-

Beam Current: The proton beam current is adjusted based on the target's thermal properties and the desired production yield.

-

Irradiation Time: The duration of the irradiation is calculated to achieve the desired activity of ¹¹¹In, considering its half-life.

Procedure:

-

The ¹¹²Cd target is securely placed in the cyclotron's target station.

-

The target is irradiated with a proton beam of a specific energy and current for a predetermined duration.

-

Efficient cooling of the target during irradiation is essential to prevent melting of the cadmium and damage to the target.

-

After irradiation, the target is allowed to cool for a short period to allow for the decay of short-lived, unwanted radionuclides.

Chemical Separation: Ion Exchange Chromatography

After irradiation, the ¹¹¹In must be separated from the bulk cadmium target material and any other metallic impurities. Anion exchange chromatography is a widely used and effective method.

Materials and Equipment:

-

Concentrated hydrochloric acid (HCl) and nitric acid (HNO₃)

-

Deionized water

-

Anion exchange resin (e.g., AG 1-X8, 100-200 mesh)

-

Chromatography column

-

Peristaltic pump

-

Fraction collector

-

Hot plate

Detailed Protocol:

-

Target Dissolution: The irradiated cadmium target is dissolved in a minimal volume of concentrated nitric acid or hydrochloric acid. The dissolution is typically performed in a shielded hot cell.

-

Column Preparation: An anion exchange column (e.g., AG 1-X8) is prepared by slurrying the resin in deionized water and packing it into a column of appropriate dimensions (e.g., 1.5 cm inner diameter and 15 cm length). The column is then conditioned by passing several column volumes of concentrated HCl through it.[3]

-

Loading the Sample: The dissolved target solution is adjusted to a high HCl concentration (e.g., 6 M HCl) and loaded onto the conditioned anion exchange column.[3] At this high chloride concentration, indium forms a negatively charged chloro-complex ([InCl₄]⁻) which is retained by the anion exchange resin, while cadmium and copper ions are less strongly retained.

-

Elution of Impurities: The column is washed with several volumes of an intermediate concentration of HCl (e.g., 2 M HCl) to elute the bulk of the cadmium and other impurities like copper.[3]

-

Elution of Indium-111: The purified ¹¹¹In is then eluted from the column using a dilute acid solution, such as 0.5 M HNO₃ or dilute HCl.[3]

-

Final Formulation: The eluted ¹¹¹In fraction is collected and may be further processed to adjust the final formulation to sterile, non-pyrogenic ¹¹¹InCl₃ in dilute HCl (typically 0.05 M).

The separation process can be visualized as follows:

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the final ¹¹¹InCl₃ solution for radiolabeling. The key quality control parameters are summarized below.

Radionuclidic Purity

Radionuclidic purity is the proportion of the total radioactivity that is present as ¹¹¹In. It is determined using gamma-ray spectrometry with a high-purity germanium (HPGe) detector.

Procedure:

-

A sample of the final ¹¹¹InCl₃ solution is placed in a calibrated gamma spectrometer.

-

The gamma-ray spectrum is acquired over a sufficient time to obtain good counting statistics.

-

The spectrum is analyzed for the characteristic photopeaks of ¹¹¹In (171.3 keV and 245.4 keV) and for the presence of any other gamma-emitting radionuclides.

-

Potential radionuclidic impurities include ¹¹⁴ᵐIn and ⁶⁵Zn.[4][5] The activity of each impurity is quantified and expressed as a percentage of the total activity.

Radiochemical Purity

Radiochemical purity is the fraction of the radionuclide present in the desired chemical form, which for this product is ionic In³⁺. This is often determined by instant thin-layer chromatography (ITLC).

Procedure:

-

A small spot of the ¹¹¹InCl₃ solution is applied to an ITLC strip.

-

The strip is developed in a suitable mobile phase.

-

The distribution of radioactivity on the strip is measured using a radiochromatogram scanner. The Rƒ value of the ionic ¹¹¹In³⁺ is compared to that of potential radiochemical impurities.

Chemical Purity

Chemical purity refers to the absence of non-radioactive chemical contaminants. Of particular concern are trace metal impurities, especially cadmium from the target material. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metals.

Procedure:

-

A sample of the final ¹¹¹InCl₃ solution is diluted and introduced into the ICP-MS instrument.

-

The sample is nebulized, ionized in an argon plasma, and the ions are separated based on their mass-to-charge ratio.

-

The concentration of various metallic impurities (e.g., Cd, Cu, Fe, Pb, Zn, Ni) is determined by comparing the signal intensities to those of certified standards.

The quality control workflow is illustrated below:

Other Quality Control Tests

-

Sterility: The final product must be sterile. Sterility testing is performed according to standard pharmacopeial methods.

-

Bacterial Endotoxins: The product is tested for pyrogens using the Limulus Amebocyte Lysate (LAL) test.

-

pH: The pH of the final solution is measured and must be within a specified range.

Data Presentation

The following tables summarize typical quantitative data associated with the production and quality control of carrier-free ¹¹¹InCl₃.

Table 1: Typical Irradiation Parameters and Production Yields for the ¹¹²Cd(p,2n)¹¹¹In Reaction

| Parameter | Value | Reference |

| Target Material | Enriched ¹¹²Cd (>95%) | [2] |

| Proton Energy (MeV) | 20 - 25 | [2] |

| Production Yield (MBq/µAh) | ~248 | [2] |

| Radionuclidic Purity at EOB | >99% | [6] |

Table 2: Quality Control Specifications for Carrier-Free Indium-111 Chloride Solution

| Parameter | Specification | Analytical Method | Reference |

| Radionuclidic Purity | |||

| ¹¹¹In | ≥ 99.85% | Gamma Spectroscopy | [4] |

| ¹¹⁴ᵐIn | ≤ 0.15% (combined with ⁶⁵Zn) | Gamma Spectroscopy | [4][5] |

| ⁶⁵Zn | ≤ 0.15% (combined with ¹¹⁴ᵐIn) | Gamma Spectroscopy | [4][5] |

| Radiochemical Purity | |||

| Ionic In³⁺ | ≥ 95% | ITLC | [4] |

| Chemical Purity | |||

| Cadmium (Cd) | < 0.6 ppm (total trace metals) | ICP-MS | [4] |

| Copper (Cu) | < 0.6 ppm (total trace metals) | ICP-MS | [4] |

| Iron (Fe) | < 0.6 ppm (total trace metals) | ICP-MS | [4] |

| Lead (Pb) | < 0.6 ppm (total trace metals) | ICP-MS | [4] |

| Zinc (Zn) | < 0.6 ppm (total trace metals) | ICP-MS | [4] |

| Nickel (Ni) | < 0.6 ppm (total trace metals) | ICP-MS | [4] |

| Other Parameters | |||

| pH | 1.1 - 1.4 | pH meter | [4] |

| Sterility | Sterile | USP <71> | [7] |

| Bacterial Endotoxins | < 175 EU/V | LAL Test | [7] |

Conclusion

The production of carrier-free Indium-111 chloride is a well-established but technically demanding process that requires careful control over each step, from target preparation to final quality control. By utilizing the ¹¹²Cd(p,2n)¹¹¹In reaction and robust chemical purification methods such as ion exchange chromatography, it is possible to produce high-purity ¹¹¹InCl₃ suitable for the preparation of radiopharmaceuticals. Adherence to detailed experimental protocols and stringent quality control measures is essential to ensure the safety and efficacy of this important diagnostic radionuclide. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals involved in the production and use of Indium-111.

References

- 1. mdpi.com [mdpi.com]

- 2. Production of novel diagnostic radionuclides in small medical cyclotrons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Cross sections of proton induced nuclear reactions on enriched 111Cd and 112Cd for the production of 111In for use in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. www-pub.iaea.org [www-pub.iaea.org]

An In-Depth Technical Guide to the Radiochemistry and Coordination Chemistry of Indium-111 Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the radiochemical and coordination properties of Indium-111 (¹¹¹In) chloride, a critical radionuclide in nuclear medicine. We delve into its production, quality control, and the fundamental principles of its coordination chemistry, which is pivotal for the development of targeted radiopharmaceuticals. Detailed experimental protocols and quantitative data are presented to support research and drug development efforts in this field.

Radiochemistry of Indium-111 Chloride

Indium-111 is a gamma-emitting radionuclide widely used for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] Its favorable physical properties make it an ideal candidate for various diagnostic applications in oncology and for tracking inflammatory processes.[2][3]

Production and Physical Properties

Indium-111 is typically produced in a cyclotron by the proton bombardment of an enriched Cadmium-112 target, following the nuclear reaction ¹¹²Cd(p,2n)¹¹¹In.[1][4][5] This method is favored as it generally results in a high level of radionuclide purity.[6] After irradiation, the ¹¹¹In is chemically separated from the cadmium target material and purified.[6]

The resulting product is a sterile, non-pyrogenic solution of Indium-111 chloride in dilute hydrochloric acid (typically 0.05 M HCl), with a pH ranging from 1.1 to 1.4.[5][7] No carrier is added to the solution, resulting in a high specific activity.[5]

| Property | Value |

| Half-life | 2.80 days (67.32 hours)[1][5] |

| Decay Mode | Electron Capture to Cadmium-111 (¹¹¹Cd)[1][5] |

| Principal Gamma Emissions | 171.3 keV (91%) and 245.4 keV (94%)[1] |

| Specific Activity | >1.85 GBq/µg (>50 mCi/µg) of Indium at calibration[5] |

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of ¹¹¹In-labeled radiopharmaceuticals. The key quality control parameters for Indium-111 chloride sterile solution are summarized below.

| Parameter | Specification | Method |

| Radionuclidic Purity | ¹¹¹In: ≥ 99.85% at expiration | Gamma Spectroscopy |

| ¹¹⁴ᵐIn & ⁶⁵Zn: ≤ 0.15% at expiration | Gamma Spectroscopy | |

| Radiochemical Purity | ≥ 95% as ionic In³⁺ at calibration | Instant Thin-Layer Chromatography (ITLC) |

| pH | 1.1 - 1.4 | pH meter |

| Bacterial Endotoxins | ≤ 175 EU/V (where V is the max dose in mL) | Limulus Amebocyte Lysate (LAL) Test |

| Sterility | No microbial growth | USP <71> Sterility Tests |

| Metallic Impurities | Sum of Cu, Fe, Cd, Pb, Zn, Ni, Hg ≤ 0.60 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

Coordination Chemistry of Indium-111

The trivalent indium ion (In³⁺) is a hard Lewis acid and thus readily forms stable complexes with ligands containing hard donor atoms such as oxygen and nitrogen. This property is exploited in radiopharmaceutical chemistry by using bifunctional chelators (BFCs). BFCs have two main components: a strong metal-binding moiety that securely sequesters the ¹¹¹In³⁺ ion and a reactive functional group that allows for covalent attachment to a biomolecule, such as a peptide or an antibody.[6]

Common Bifunctional Chelators

The choice of chelator is critical as it influences the in vivo stability of the radiolabeled conjugate. Two of the most commonly used chelators for Indium-111 are the acyclic diethylenetriaminepentaacetic acid (DTPA) and the macrocyclic 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).

-

DTPA (Diethylenetriaminepentaacetic acid): DTPA is an acyclic chelator that can be readily conjugated to proteins.[8] While radiolabeling with DTPA-conjugated molecules can often be performed at room temperature, the resulting complexes may exhibit lower in vivo stability compared to those formed with macrocyclic chelators.[9][10]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a macrocyclic chelator that forms highly stable and kinetically inert complexes with a variety of metal ions, including Indium-111.[11] The macrocyclic structure imparts high thermodynamic and kinetic stability to the complex, which is crucial for in vivo applications.[11] Radiolabeling of DOTA-conjugates often requires heating.[12]

| Chelator | Structure Type | Typical Labeling Conditions | In Vivo Stability |

| DTPA | Acyclic | Room Temperature | Moderate |

| DOTA | Macrocyclic | Elevated Temperature (e.g., 80-100°C) | High |

Experimental Protocols

The following sections provide generalized, step-by-step protocols for the radiolabeling of biomolecules with Indium-111 using DTPA and DOTA chelators. It is crucial to note that specific parameters such as buffer composition, pH, temperature, and incubation time may need to be optimized for each specific biomolecule.

Radiolabeling of an Antibody with ¹¹¹In-DTPA

This protocol outlines the general steps for conjugating a monoclonal antibody with a DTPA derivative and subsequent radiolabeling with ¹¹¹InCl₃.

Materials:

-

Monoclonal antibody (mAb) solution

-

Cyclic DTPA anhydride (B1165640) (cDTPAa)

-

0.1 M Borate (B1201080) buffer, pH 8.5

-

0.05 M Sodium citrate (B86180) buffer, pH 6.0

-

Indium-111 chloride sterile solution

-

PD-10 desalting column

-

Instant Thin-Layer Chromatography (ITLC) strips

-

0.1 M DTPA solution, pH 5.0 (for ITLC)

Procedure:

-

Conjugation of mAb with DTPA:

-

Dissolve the mAb in 0.1 M borate buffer, pH 8.5.

-

Add a molar excess of cDTPAa to the mAb solution.

-

Incubate the reaction mixture at room temperature with gentle stirring for 1-2 hours.

-

Purify the DTPA-conjugated mAb using a PD-10 desalting column equilibrated with 0.05 M sodium citrate buffer, pH 6.0.

-

Determine the protein concentration of the purified conjugate.

-

-

Radiolabeling with ¹¹¹In:

-

To a sterile vial, add a calculated amount of the DTPA-conjugated mAb.

-

Add the desired activity of ¹¹¹InCl₃ solution.

-

Adjust the final volume with 0.05 M sodium citrate buffer, pH 6.0.

-

Incubate at room temperature for 30 minutes.[8]

-

-

Quality Control:

-

Determine the radiochemical purity using ITLC. Spot the reaction mixture onto an ITLC strip and develop it with 0.1 M DTPA solution, pH 5.0. The ¹¹¹In-DTPA-mAb will remain at the origin, while free ¹¹¹In will migrate with the solvent front.

-

Calculate the radiochemical purity as: (cpm at origin / total cpm) x 100%. A radiochemical purity of >95% is generally desired.

-

Radiolabeling of a Peptide with ¹¹¹In-DOTA

This protocol provides a general procedure for labeling a DOTA-conjugated peptide with ¹¹¹InCl₃.

Materials:

-

DOTA-conjugated peptide

-

0.2 M Ammonium (B1175870) acetate (B1210297) buffer, pH 5.5

-

Indium-111 chloride sterile solution

-

Heating block or water bath

-

C18 Sep-Pak cartridge

-

Water for injection

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

-

Radiolabeling Reaction:

-

In a sterile vial, dissolve the DOTA-conjugated peptide in 0.2 M ammonium acetate buffer, pH 5.5.

-

Add the required activity of ¹¹¹InCl₃ solution.

-

Incubate the reaction mixture at 80-100°C for 15-30 minutes.[12]

-

Allow the vial to cool to room temperature.

-

-

Purification:

-

Condition a C18 Sep-Pak cartridge by washing with ethanol followed by water for injection.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with water to remove unreacted ¹¹¹In.

-

Elute the ¹¹¹In-DOTA-peptide with an ethanol/water mixture.

-

-

Quality Control:

-

Determine the radiochemical purity using radio-HPLC. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid.

-

A radiochemical purity of >95% is generally required.

-

Visualization of Targeted Pathways

¹¹¹In-labeled biomolecules are designed to target specific cellular components or signaling pathways, allowing for their in vivo visualization using SPECT imaging. Below are examples of targeted pathways and the corresponding workflows.

Somatostatin (B550006) Receptor Signaling

Many neuroendocrine tumors overexpress somatostatin receptors (SSTRs).[13] ¹¹¹In-labeled somatostatin analogs, such as ¹¹¹In-pentetreotide, bind to these receptors, enabling tumor localization.[14] The binding of the radiopharmaceutical to SSTRs, which are G-protein coupled receptors, can initiate a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[1][13]

CD38 Targeting in Multiple Myeloma

CD38 is a transmembrane glycoprotein (B1211001) that is highly expressed on the surface of multiple myeloma cells and is a target for radioimmunotherapy and imaging.[15][16] ¹¹¹In-labeled anti-CD38 monoclonal antibodies, such as daratumumab, can be used to visualize the extent of the disease.[10] CD38 has ectoenzymatic activity, converting NAD⁺ to adenosine, which contributes to an immunosuppressive tumor microenvironment.[3][17]

General SPECT Imaging Workflow

The overall process of using an ¹¹¹In-labeled radiopharmaceutical for diagnostic imaging involves several key steps, from preparation to image acquisition and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. openmedscience.com [openmedscience.com]

- 3. CD38 in Adenosinergic Pathways and Metabolic Re-programming in Human Multiple Myeloma Cells: In-tandem Insights From Basic Science to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nordion.com [nordion.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. researchgate.net [researchgate.net]

- 9. Co-ordination compounds of indium. Part 38. Complexes of indium(I) and indium(III) with macrocyclic ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Ninho – Repositório Institucional do INCA [ninho.inca.gov.br]

- 11. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]

- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 13. mdpi.com [mdpi.com]

- 14. Somatostatin receptor - Wikipedia [en.wikipedia.org]

- 15. Frontiers | CD38: A Target for Immunotherapeutic Approaches in Multiple Myeloma [frontiersin.org]

- 16. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | CD38 in Adenosinergic Pathways and Metabolic Re-programming in Human Multiple Myeloma Cells: In-tandem Insights From Basic Science to Therapy [frontiersin.org]

Mechanism of Indium-111 Labeling of Proteins: An In-depth Technical Guide

This guide provides a comprehensive overview of the core mechanisms and methodologies for labeling proteins with Indium-111 (¹¹¹In), a gamma-emitting radionuclide widely used in diagnostic imaging.[1] Aimed at researchers, scientists, and drug development professionals, this document details the underlying chemistry, experimental protocols, and quality control measures essential for the successful development of ¹¹¹In-labeled protein radiopharmaceuticals.

Core Principles of Indium-111 Protein Labeling

The labeling of proteins with the radiometal Indium-111 is not a direct process. Unlike radioiodination, which can directly incorporate into tyrosine residues, ¹¹¹In requires an intermediary molecule known as a bifunctional chelating agent (BFCA).[2] This process can be conceptually divided into two main stages:

-

Conjugation: The BFCA is covalently attached to the protein of interest, typically an antibody or a peptide.

-

Chelation (Radiolabeling): The ¹¹¹In radionuclide is introduced and forms a stable coordination complex with the chelating moiety of the protein-BFCA conjugate.

The BFCA is a molecule with two distinct functional groups: a chelator that securely binds the ¹¹¹In ion and a reactive group that forms a covalent bond with the protein.[2] The choice of BFCA is critical as it influences the stability of the final radiolabeled protein, which in turn affects in vivo imaging quality and can impact biodistribution.[3]

Bifunctional Chelating Agents (BFCAs)

Two of the most commonly used classes of BFCAs for Indium-111 labeling are derivatives of diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).

-

DTPA Derivatives: These are acyclic (open-chain) chelators, with cyclic DTPA anhydride (B1165640) being a common reagent for conjugation to amine groups on proteins.[4] While DTPA allows for rapid labeling at room temperature, the resulting ¹¹¹In-DTPA complexes can exhibit lower in vivo stability compared to macrocyclic chelators.[5]

-

DOTA Derivatives: These are macrocyclic (ring-structured) chelators that form highly stable complexes with Indium-111.[6] The conjugation of DOTA to proteins often involves the use of an N-hydroxysuccinimide (NHS) ester of DOTA, which reacts with primary amines on the protein.[7] The enhanced stability of the ¹¹¹In-DOTA complex is kinetically driven by the pre-organized structure of the macrocycle, which entraps the metal ion.

The general chemical process of protein labeling with Indium-111 via a BFCA is illustrated in the diagram below.

Caption: General workflow for Indium-111 labeling of proteins.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the preparation of ¹¹¹In-labeled proteins.

Protocol 1: Conjugation of DTPA Anhydride to an Antibody

This protocol is adapted from methodologies described for conjugating antibodies with cyclic DTPA anhydride.[4][8]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.2)

-

Cyclic DTPA anhydride (cDTPAA)

-

Sephadex G-50 column

-

0.01 M acetate (B1210297) buffer, pH 6.0

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 0.5-5 mg/mL in 0.1 M NaHCO₃ buffer.

-

Conjugation Reaction: Add solid cyclic DTPA anhydride to the antibody solution. The molar ratio of cDTPAA to antibody can range from 33 to 250, depending on the desired degree of conjugation.[8]

-

Incubation: Mix the solution vigorously and let it stand for 1 hour at room temperature.

-

Purification: Separate the DTPA-conjugated antibody from unconjugated DTPA using a Sephadex G-50 column equilibrated with 0.01 M acetate buffer, pH 6.0.

-

Characterization: Determine the number of DTPA molecules conjugated per antibody molecule. This can be achieved by radiolabeling a small aliquot with a known amount of ¹¹¹In and calculating the incorporation efficiency.[8]

Protocol 2: Conjugation of DOTA-NHS Ester to a Protein

This protocol outlines the conjugation of a protein with a DOTA-NHS ester.[7][9]

Materials:

-

Protein solution (2-10 mg/mL) in conjugation buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0)

-

DOTA-NHS ester dissolved in anhydrous DMSO (10 mg/mL)

-

Quenching buffer (e.g., 1 M Tris or glycine, pH 8.0)

-

Desalting column (e.g., Zeba spin columns) or SEC-HPLC system

-

Storage buffer (e.g., PBS, pH 7.4)

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer at the correct pH. If necessary, perform a buffer exchange using a desalting column.

-

Conjugation Reaction: Add the DOTA-NHS ester solution to the protein solution. A molar excess of the DOTA-NHS ester (e.g., 10-fold) is typically used.[3]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[9]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7]

-

Purification: Remove unreacted chelator and byproducts by passing the reaction mixture through a desalting column or using SEC-HPLC, eluting with the desired storage buffer.[7]

-

Characterization: Determine the final protein concentration and the chelator-to-protein ratio.

Protocol 3: Radiolabeling with Indium-111

This protocol describes the chelation of ¹¹¹In by the protein-chelator conjugate.[3][10]

Materials:

-

Protein-chelator conjugate (DTPA or DOTA-conjugated)

-

Indium-111 chloride (¹¹¹InCl₃) in 0.05 M HCl

-

Radiolabeling buffer (e.g., 0.2 M ammonium (B1175870) acetate buffer, pH 5.5)

-

Purification column (e.g., NAP-5 column)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Reaction Setup: In a sterile vial, add the protein-chelator conjugate to the radiolabeling buffer.

-

Addition of ¹¹¹In: Add the ¹¹¹InCl₃ solution to the vial. The amount of ¹¹¹In will depend on the desired specific activity.

-

Incubation:

-

Purification: Purify the ¹¹¹In-labeled protein from unchelated ¹¹¹In using a NAP-5 column, eluting with PBS.

-

Quality Control: Perform quality control tests as described in Section 3.

The experimental workflow for preparing ¹¹¹In-labeled proteins is summarized in the following diagram.

Caption: Experimental workflow for Indium-111 protein labeling.

Quality Control of ¹¹¹In-Labeled Proteins

Rigorous quality control (QC) is essential to ensure the safety, efficacy, and purity of the final radiopharmaceutical product.[7] The primary QC parameters are summarized in the table below.

| Parameter | Specification | Method |

| Radiochemical Purity (RCP) | ≥ 90-95% | Instant Thin-Layer Chromatography (ITLC)[7] |

| pH | 5.5 - 7.5 | pH meter[7] |

| Radionuclidic Purity | Indium-111: ≥ 99.85% | Gamma Spectroscopy[7] |

| Sterility | No microbial growth | USP <71> Sterility Tests[7] |

| Bacterial Endotoxins | Specification varies | Limulus Amebocyte Lysate (LAL) Test[7] |

| Immunoreactive Fraction | ≥ 60-80% | Cell-Binding Assay[7] |

Radiochemical Purity Determination by ITLC

ITLC is a rapid method to separate the ¹¹¹In-labeled protein from free ¹¹¹In.

Procedure:

-

Spot a small amount of the radiolabeled protein solution onto an ITLC strip.

-

Develop the strip in a suitable mobile phase (e.g., 0.9% sodium chloride or 0.1 M sodium citrate).

-

In many systems, the ¹¹¹In-labeled protein remains at the origin, while free ¹¹¹In (often chelated by a component of the mobile phase like citrate) migrates with the solvent front.

-

The strip is then scanned with a radiochromatogram scanner or cut into sections and counted in a gamma counter to determine the percentage of radioactivity in each component.

Immunoreactivity Assessment

It is crucial to verify that the conjugation and labeling processes have not compromised the protein's ability to bind to its target. This is typically assessed using a cell-binding assay.[7]

Procedure:

-

Incubate a fixed amount of the ¹¹¹In-labeled protein with an excess of cells expressing the target antigen.

-

After incubation, separate the cell-bound radioactivity from the unbound radioactivity by centrifugation and washing.

-

Measure the radioactivity in the cell pellet and the supernatant using a gamma counter.

-

The immunoreactive fraction is calculated as the percentage of cell-bound radioactivity to the total radioactivity.

Quantitative Data on Labeling and Stability

The efficiency of labeling and the stability of the final product are critical parameters. The table below summarizes representative quantitative data from the literature.

| Chelator | Protein | Labeling Efficiency (%) | Specific Activity | In Vitro Stability (24h) | Reference |

| DTPA | Antibody (biAb) | - | - | ~95% (EDTA challenge, 72h) | [3] |

| DTPA | Polyclonal IgG | 92-96% | - | - | [11] |

| DOTA | Antibody (biAb) | - | - | ~85% (EDTA challenge, 24h) | [3] |

| DOTA-Tz | Antibody (biAb) | - | - | ~100% (EDTA challenge, 72h) | [3] |

| DTPA | Bombesin Conjugates | >95% | 174 GBq/µmol | Stabilizer dependent | [12] |

Application Example: Targeting the HER2 Signaling Pathway

¹¹¹In-labeled antibodies are frequently used for single-photon emission computed tomography (SPECT) imaging of tumors. For instance, Trastuzumab, an antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2), can be labeled with ¹¹¹In to visualize HER2-positive breast cancer metastases.[13] The binding of ¹¹¹In-Trastuzumab to HER2 on the surface of cancer cells allows for their detection by a gamma camera. The simplified HER2 signaling pathway is depicted below.

Caption: Simplified HER2 signaling pathway targeted by ¹¹¹In-Trastuzumab.

The binding of the radiolabeled antibody to the HER2 receptor can be visualized through SPECT imaging, providing valuable diagnostic information about the location and HER2 status of metastatic lesions.[14] This information can be critical for guiding patient treatment with HER2-targeted therapies.

References

- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 2. tech.snmjournals.org [tech.snmjournals.org]

- 3. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Evaluation of Indium-111–Labeled 800CW as a Necrosis-Avid Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. furthlab.xyz [furthlab.xyz]

- 10. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Ninho – Repositório Institucional do INCA [ninho.inca.gov.br]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Safety and handling precautions for Indium IN-111 chloride

An In-depth Technical Guide to the Safe Handling of Indium In-111 Chloride

This guide provides comprehensive safety and handling protocols for Indium In-111 (¹¹¹In) chloride, a radiopharmaceutical precursor used extensively by researchers, scientists, and drug development professionals for radiolabeling proteins and antibodies for diagnostic imaging and radioimmunotherapy procedures.[1][2] Given its radioactive and chemical nature, strict adherence to safety protocols is paramount to ensure the protection of all personnel and the integrity of experimental outcomes.

Core Properties of this compound

This compound is supplied as a sterile, non-pyrogenic, clear, and colorless solution in dilute hydrochloric acid (HCl), typically 0.04 M to 0.05 M HCl.[1][2][3] Its acidic nature (pH 1.1 to 1.4) and radioactive properties necessitate careful handling.[2][4]

Radiological and Physical Data

All quantitative data regarding the radiological, physical, and chemical properties of this compound are summarized in the tables below for clarity and easy reference.

Table 1: Radiological Properties of Indium-111

| Property | Value |

|---|---|

| Half-Life | 2.81 days (67.32 hours)[2][5] |

| Decay Mode | Electron Capture[2][4][5] |

| Principal Gamma Emissions | Gamma-2: 171.3 keVGamma-3: 245.4 keV[4] |

| Mean % per Disintegration | Gamma-2: 90.2%Gamma-3: 94.0%[4] |

| Specific Gamma Ray Constant | 3.21 R/mCi-hr at 1 cm[4] |

| Half-Value Layer (Lead) | 0.026 cm[4] |

Table 2: Physical and Chemical Specifications of this compound Solution

| Parameter | Specification |

|---|---|

| Appearance | Clear, colorless solution[6] |

| pH | 1.1 to 1.4[2][4] |

| Radionuclidic Purity (at expiration) | ≥ 99.85% ¹¹¹In≤ 0.15% ¹¹⁴ᵐIn and ⁶⁵Zn combined[2][4] |

| Radiochemical Purity (as In³⁺) | ≥ 95% at calibration[2] |

| Chemical Purity | Extremely low levels of metallic impurities (e.g., Fe, Cd, Cu, Pb, Zn, Ni)[2][3][4] |

Radiation Safety: Principles and Shielding

The primary principle for handling any radioactive material is ALARA (As Low As Reasonably Achievable). This is achieved by minimizing exposure through Time , maximizing Distance , and using appropriate Shielding .

-

Time: Minimize the duration of handling and proximity to the radioactive source. Plan procedures in advance to ensure efficiency.

-

Distance: Radiation intensity decreases with the square of the distance from the source. Use forceps or remote handling tools to manipulate vials.[2]

-

Shielding: Indium-111 emits gamma photons that require dense shielding material, such as lead (Pb), for effective attenuation. Vials should always be kept in their lead transport shields when not in immediate use.[2]

Table 3: Attenuation of In-111 Radiation with Lead Shielding

| Lead Thickness (cm) | Attenuation Factor |

|---|---|

| 0.026 | 2 |

| 0.259 | 10 |

| 0.518 | 100 |

| 0.777 | 1,000 |

| 1.036 | 10,000 |

Data derived from product information, demonstrating the reduction in radiation exposure with increasing lead thickness.[4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents both a radiological hazard and a chemical hazard.

-

Radiological Hazard: External exposure to gamma radiation and potential for internal contamination through ingestion, inhalation, or absorption. Ionizing radiation is a known carcinogen.[7]

-

Chemical Hazard: The solution is corrosive due to its hydrochloric acid content. It can cause severe skin burns and eye damage upon direct contact.[8][9][10]

Appropriate PPE is mandatory to mitigate these risks.

Table 4: Recommended Personal Protective Equipment (PPE)

| Task | Minimum PPE Requirements |

|---|---|

| Receiving & Storage | Lab coat, safety glasses, disposable waterproof gloves. |

| Low-Activity Dispensing | Lab coat, safety glasses with side shields, two pairs of disposable waterproof gloves. |

| High-Activity / Labeling | Lead-lined lab coat, safety goggles or face shield, two pairs of disposable waterproof gloves, finger ring dosimeters. |

| Spill Cleanup | Coveralls, chemical-resistant boots, face shield, two pairs of waterproof gloves, respiratory protection may be required based on spill assessment. |

References

- 1. Indium chloride in-111 | Cl3In | CID 49800058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. nordion.com [nordion.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. openmedscience.com [openmedscience.com]

- 6. curiumpharma.com [curiumpharma.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Indium-111 Decay Products and Their Effects on Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-111 (B102479) (111In) is a clinically significant radionuclide widely utilized in diagnostic imaging, particularly for single-photon emission computed tomography (SPECT). Its favorable decay characteristics, including a half-life of approximately 2.8 days and the emission of gamma photons suitable for imaging, make it a valuable tool for radiolabeling molecules such as antibodies and peptides.[1][2][3] This guide provides a comprehensive overview of the decay products of 111In and their profound effects on imaging quality and interpretation. A thorough understanding of these decay characteristics is paramount for optimizing imaging protocols, developing accurate quantification methods, and advancing the use of 111In-labeled radiopharmaceuticals in research and clinical settings.

Indium-111 Decay Characteristics

Indium-111 decays via electron capture to stable Cadmium-111 (111Cd).[1][3][4] This process involves the capture of an inner atomic electron, typically from the K-shell, by a proton in the nucleus, forming a neutron and emitting a neutrino. The resulting 111Cd atom is in an excited state and de-excites through a cascade of gamma-ray and internal conversion electron emissions. This decay process also leads to the production of characteristic X-rays and Auger electrons as the atom returns to its ground state.[5]

Primary Emissions for Imaging

The two most prominent gamma emissions from 111In are utilized for SPECT imaging:

These emissions provide a high photon yield, which is advantageous for acquiring statistically robust images.[6]

Comprehensive Decay Products

The decay of 111In results in a complex spectrum of emissions. The following table summarizes the principal decay products, their energies, and their emission probabilities per decay.

| Radiation Type | Mean Energy (keV) | Yield per Disintegration |

| Gamma Rays | ||

| Gamma-2 | 171.3 | 0.907 |

| Gamma-3 | 245.4 | 0.941 |

| Gamma (other) | 150.8 | 0.00003 |

| X-Rays | ||

| Kα1 | 23.17 | 0.4447 |

| Kα2 | 22.98 | 0.2365 |

| Kβ1 | 26.10 | 0.0755 |

| Kβ2 | 26.64 | 0.0194 |

| Kβ3 | 26.06 | 0.0392 |

| L X-rays | 2.77 - 3.95 | 0.0678 |

| Conversion Electrons | ||

| K-shell (171 keV) | 144.47 | 0.0787 |

| K-shell (245 keV) | 218.64 | 0.0494 |

| L-shell, M-shell, etc. | Various | |

| Auger Electrons | ||

| KLL | 18.68 - 19.64 | High Yield |

| KLX | 21.92 - 23.17 | |

| KXY | 25.17 - 26.03 | |

| L-Auger | 3.40 - 3.80 |

Data compiled from various sources including MIRD and ICRP publications.[2][7][8]

Effects of Decay Products on Imaging

The various decay products of 111In have significant implications for SPECT imaging, influencing image quality in terms of resolution, contrast, and quantitative accuracy.

Gamma Rays and Their Interactions

The two primary gamma photons (171.3 keV and 245.4 keV) are the basis of 111In imaging. However, their interaction with tissue and the gamma camera detector system introduces challenges:

-

Compton Scatter: Photons from both energy peaks can undergo Compton scattering within the patient, altering their energy and direction. If these scattered photons are detected within the energy window of the primary photopeak, they contribute to a loss of image contrast and spatial resolution.[9]

-

Down-scatter: A significant challenge in 111In imaging is the down-scatter of the higher energy 245.4 keV photons into the lower 171.3 keV energy window.[1][10] This phenomenon degrades the quality of the images acquired using the 171.3 keV photopeak, which is often the preferred window due to better collimator efficiency at this energy.

Auger and Conversion Electrons

Auger and internal conversion electrons have a very short range in tissue (from nanometers to micrometers).[11] While they do not directly contribute to the external image, their high linear energy transfer can have significant biological effects at the cellular level.[12][13][14] When 111In is localized within or near the cell nucleus, these electrons can cause substantial damage to DNA.[12][13][14] This cytotoxic potential is an important consideration in the development of 111In-labeled radiopharmaceuticals for therapeutic applications. From an imaging perspective, their primary effect is on the microdosimetry and potential biological response to the imaging agent, which is a critical aspect of drug development and safety assessment.

Experimental Protocols for Imaging and Quality Control

To mitigate the challenges posed by the decay characteristics of 111In and to ensure high-quality, quantitative imaging, specific experimental protocols and rigorous quality control measures are essential.

Protocol for Quantitative 111In SPECT Imaging

The following protocol outlines a general methodology for quantitative 111In SPECT imaging, incorporating corrections for scatter and attenuation.

-

Patient Preparation: Ensure adequate patient hydration. Specific preparations may be required depending on the radiopharmaceutical (e.g., bowel preparation for abdominal imaging).[15]

-

Dose Administration: Administer the 111In-labeled radiopharmaceutical intravenously. The exact dose will depend on the specific agent and clinical indication.

-

Image Acquisition:

-

Gamma Camera: Use a SPECT or SPECT/CT system equipped with a medium-energy collimator.[16]

-

Energy Windows: Set two primary energy windows centered at 171.3 keV and 245.4 keV (typically with a 15-20% width).[9] Additional energy windows may be acquired for scatter correction.[4][9]

-

Acquisition Parameters: Acquire images in a 128x128 or 256x256 matrix. The number of projections and acquisition time per projection should be optimized to achieve adequate count statistics (e.g., 128 projections over 360 degrees, 20-65 seconds per projection).[4][15]

-

-

Image Reconstruction:

-

Algorithm: Use an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).[1]

-

Corrections:

-

Attenuation Correction: Utilize a CT-based attenuation map for accurate correction of photon attenuation.

-

Scatter Correction: Implement a scatter correction method, such as the dual-energy window (DEW) or triple-energy window (TEW) technique, to subtract the contribution of scattered photons.[4] Special attention should be paid to correcting for the down-scatter from the 245.4 keV to the 171.3 keV window.[10]

-

-

-

Image Analysis:

-

Region of Interest (ROI) Analysis: Draw ROIs over the target tissues and organs on the reconstructed images.

-

Quantification: Calculate the activity concentration within the ROIs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[6]

-

Quality Control for 111In SPECT Systems

Regular quality control is crucial for maintaining the performance of SPECT systems for 111In imaging.

-

Daily Quality Control:

-

Weekly/Quarterly Quality Control:

-

Phantom Studies:

Visualizations

Indium-111 Decay Scheme

Caption: Simplified decay scheme of Indium-111.

Workflow for Quantitative 111In SPECT Imaging

Caption: Workflow for quantitative Indium-111 SPECT imaging.

Conclusion

Indium-111 remains a cornerstone of nuclear medicine imaging due to its practical half-life and dual gamma emissions. However, the complexity of its decay scheme presents significant challenges to achieving high-quality, quantitative images. The presence of Compton scatter, and particularly the down-scatter from the 245.4 keV to the 171.3 keV photopeak, necessitates the use of advanced image acquisition and reconstruction techniques. Furthermore, the emission of Auger and conversion electrons, while not contributing to the image, has important implications for the biological effects of 111In-labeled compounds. For researchers and drug development professionals, a comprehensive understanding of these decay products and their effects is crucial for the accurate interpretation of imaging data and the development of safe and effective radiopharmaceuticals. By implementing rigorous, standardized protocols for imaging and quality control, the full potential of 111In as a diagnostic tool can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. Indium-111 - isotopic data and properties [chemlin.org]

- 3. Indium-111 - Wikipedia [en.wikipedia.org]

- 4. irene.guillemet.org [irene.guillemet.org]

- 5. gla.ac.uk [gla.ac.uk]

- 6. Relative quantification of indium-111 pentetreotide and gallium-68 DOTATOC uptake in the thyroid gland and association with thyroid pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mirdsoft.org [mirdsoft.org]

- 8. lnhb.fr [lnhb.fr]

- 9. Assessment of Four Scatter Correction Methods in In-111 SPECT Imaging: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. radiationresearch [radiation-research.kglmeridian.com]

- 13. The Auger Electron Dosimetry of Indium-111 in Mammalian Cells in Vitro [periodicos.capes.gov.br]

- 14. The Auger electron dosimetry of indium-111 in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Technical considerations for acquiring and processing indium-111 capromab pendetide images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Quantitative scintigraphic detection of 111In sources] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quality Control in SPECT and PET Imaging | Thoracic Key [thoracickey.com]

- 18. inis.iaea.org [inis.iaea.org]

- 19. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 20. Phantom Testing: Nuclear Medicine (Revised 10-23-2025) : Accreditation Support [accreditationsupport.acr.org]

An In-Depth Technical Guide to Indium (111In) Chloride Solution for Radiopharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indium (111In) chloride solution, a critical starting material for the radiolabeling of molecules in diagnostic imaging and targeted radiotherapy. This document details its physicochemical properties, production, quality control, and extensive applications, with a focus on experimental protocols and the underlying biological mechanisms.

Core Properties of Indium (111In) Chloride Solution

Indium (111In) chloride is a sterile, non-pyrogenic, clear, and colorless solution of radioactive indium-111 (B102479) in dilute hydrochloric acid. It serves as a radiolabeling agent for various molecules, including antibodies and peptides, that have been modified with a chelating agent.

Table 1: Physical and Chemical Properties of Indium (111In) Chloride Solution

| Property | Value |

| Radionuclide | Indium-111 (¹¹¹In) |

| Chemical Form | InCl₃ in 0.04-0.05 M HCl |

| Physical Half-life | 2.8048 days (67.32 hours)[1][2] |

| Decay Mode | Electron Capture[1] |

| Principal Gamma Photon Energies | 171.3 keV (91%) and 245.4 keV (94%)[1] |

| pH of Solution | 1.1 - 1.4[2][3] |

| Specific Activity | Typically >1.85 GBq/µg Indium at calibration[2][4] |

| Radiochemical Purity | ≥ 95% as ionic In³⁺ at calibration[2] |

Production and Quality Control

Indium-111 is a cyclotron-produced radionuclide. The most common production method involves the proton irradiation of an enriched cadmium-112 target (¹¹²Cd(p,2n)¹¹¹In).[1][2] This method is favored as it yields a high level of radionuclide purity.